molecular formula C26H20N2OS2 B10873246 5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine

5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine

Katalognummer: B10873246
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: RXIZSCQLCKFSKA-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is a complex organic compound that features a thiazole ring, a chromene moiety, and a phenyl group with a methylsulfanyl substitution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromene moieties can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The phenyl group with the methylsulfanyl substitution can enhance the compound’s binding affinity and selectivity for specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is unique due to its combination of the thiazole and chromene moieties with a phenyl group that has a methylsulfanyl substitution. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds .

Eigenschaften

Molekularformel

C26H20N2OS2

Molekulargewicht

440.6 g/mol

IUPAC-Name

(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)chromen-4-imine

InChI

InChI=1S/C26H20N2OS2/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(30-2)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+

InChI-Schlüssel

RXIZSCQLCKFSKA-HPNDGRJYSA-N

Isomerische SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5

Kanonische SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.